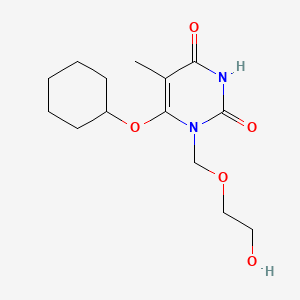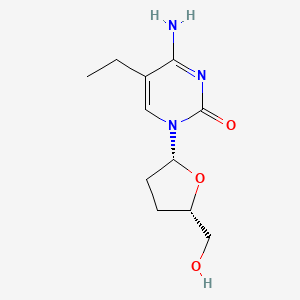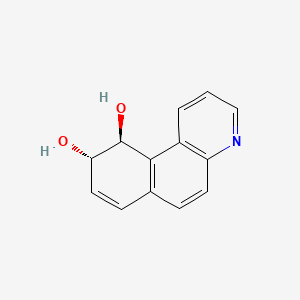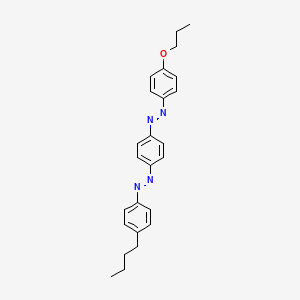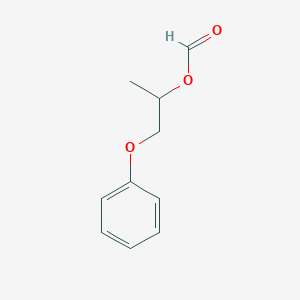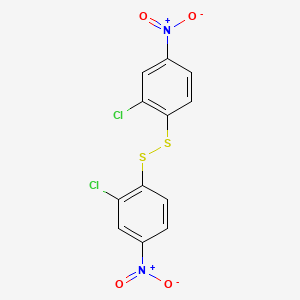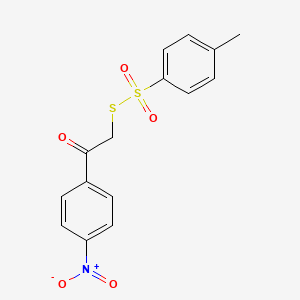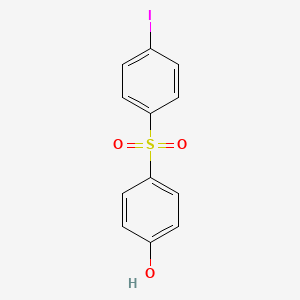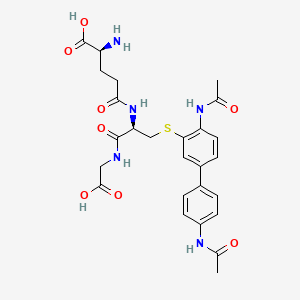
3-(Glutathion-S-yl)-N,N'-diacetylbenzidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine is a complex organic compound that features a benzidine core substituted with glutathione and acetyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Glutathion-S-yl)-N,N’-diacetylbenzidine typically involves the conjugation of glutathione to N,N’-diacetylbenzidine. This process can be achieved through a series of steps:
Acetylation of Benzidine: Benzidine is first acetylated using acetic anhydride in the presence of a catalyst to form N,N’-diacetylbenzidine.
Conjugation with Glutathione: The N,N’-diacetylbenzidine is then reacted with glutathione in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its original benzidine form.
Substitution: The acetyl and glutathione groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzidine derivatives.
Substitution: Various substituted benzidine compounds depending on the reagents used.
科学研究应用
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine has several applications in scientific research:
Chemistry: Used as a model compound to study conjugation reactions and the behavior of glutathione conjugates.
Biology: Investigated for its role in cellular detoxification processes and its interaction with cellular proteins.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-(Glutathion-S-yl)-N,N’-diacetylbenzidine involves its interaction with cellular proteins and enzymes. The glutathione moiety allows the compound to participate in redox reactions, influencing cellular oxidative stress levels. It can also bind to specific proteins, altering their function and activity.
相似化合物的比较
Similar Compounds
2,3,5-tris(Glutathion-S-yl)hydroquinone: Another glutathione conjugate with similar detoxification properties.
3-(Glutathion-S-yl)acetaminophen: A glutathione conjugate of acetaminophen, known for its role in detoxification and potential toxicity.
Uniqueness
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine is unique due to its specific structure, which combines the properties of benzidine and glutathione. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89014-16-4 |
|---|---|
分子式 |
C26H31N5O8S |
分子量 |
573.6 g/mol |
IUPAC 名称 |
(2S)-5-[[(2R)-3-[2-acetamido-5-(4-acetamidophenyl)phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C26H31N5O8S/c1-14(32)29-18-6-3-16(4-7-18)17-5-9-20(30-15(2)33)22(11-17)40-13-21(25(37)28-12-24(35)36)31-23(34)10-8-19(27)26(38)39/h3-7,9,11,19,21H,8,10,12-13,27H2,1-2H3,(H,28,37)(H,29,32)(H,30,33)(H,31,34)(H,35,36)(H,38,39)/t19-,21-/m0/s1 |
InChI 键 |
ZZHDVNCYFVXRAG-FPOVZHCZSA-N |
手性 SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


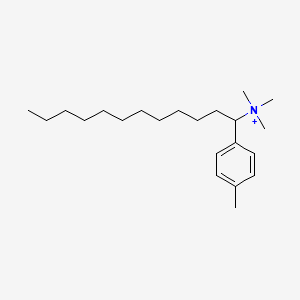
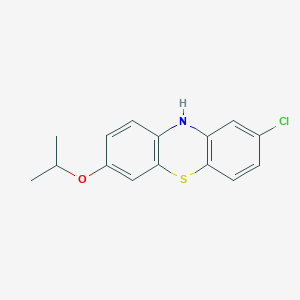
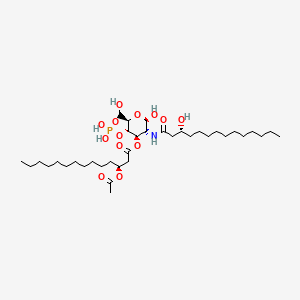
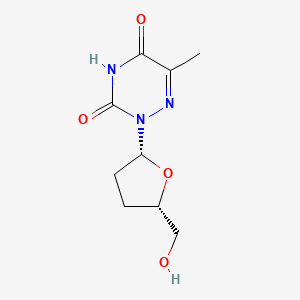
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
